

An In-depth Technical Guide to m-PEG16alcohol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)16-alcohol (m-PEG16-alcohol), a monodisperse polyethylene glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and its application in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed, representative experimental protocol for PROTAC synthesis is provided, alongside a workflow diagram to illustrate the process.

Chemical Structure and Formula

m-PEG16-alcohol is a hydrophilic linker composed of 16 ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group.[1] This heterobifunctional structure allows for its covalent attachment to various molecules of interest.

Chemical Formula: C33H68O17[2][3]

Structure: CH3O-(CH2CH2O)16-H

Physicochemical Properties

The properties of **m-PEG16-alcohol** make it a valuable tool in modifying the characteristics of biomolecules and nanoparticles. The PEG chain imparts increased hydrophilicity, which can



enhance the solubility and stability of conjugated molecules in aqueous environments.[1][4]

Property	Value	Reference
Molecular Weight	736.89 g/mol	[2][3]
CAS Number	133604-58-7	[2][3]
Purity	Typically >95%	[1][2]
Appearance	To be determined	[5]
Storage	-20°C to -5°C, protected from sunlight and moisture	[1][4]

Applications in Bioconjugation and Drug Delivery

The terminal hydroxyl group of **m-PEG16-alcohol** can be chemically modified to introduce various reactive functional groups, enabling its conjugation to proteins, peptides, small molecules, and nanoparticles.[4][6] This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7][8]

A significant application of **m-PEG16-alcohol** is as a linker in the synthesis of PROTACs.[5][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[11]

Experimental Protocol: Representative Synthesis of a PROTAC using a PEG Linker

While a specific protocol for **m-PEG16-alcohol** is not readily available in the cited literature, the following is a representative, multi-step protocol for the synthesis of a PROTAC, illustrating how a hydroxyl-terminated PEG linker like **m-PEG16-alcohol** would be incorporated. This protocol is adapted from general methods for PROTAC synthesis and bioconjugation.[12][13][14]



Objective: To synthesize a PROTAC by covalently linking a target protein ligand and an E3 ligase ligand via a PEG linker.

Materials:

- m-PEG16-alcohol
- Target protein ligand with a suitable functional group (e.g., carboxylic acid)
- E3 ligase ligand with a suitable functional group (e.g., amine)
- Coupling agents (e.g., HATU, EDC/NHS)
- Activating agents (e.g., p-Toluenesulfonyl chloride)
- Anhydrous solvents (e.g., DMF, DCM)
- Bases (e.g., DIPEA, Triethylamine)
- Purification reagents and equipment (e.g., silica gel for chromatography, HPLC system)
- Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Activation of the **m-PEG16-alcohol** (Tosylation)[14]

- Dissolve **m-PEG16-alcohol** (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0°C.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
- Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG16-OTs).

Step 2: Conjugation of the Activated PEG Linker to the E3 Ligase Ligand

- Dissolve the E3 ligase ligand (containing an amine group, 1 equivalent) and the m-PEG16-OTs (1.1 equivalents) in anhydrous DMF.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the product (E3 ligand-PEG16-OH) by flash column chromatography.

Step 3: Conjugation of the E3 Ligand-PEG Intermediate to the Target Protein Ligand

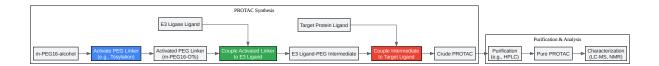
- Dissolve the target protein ligand (containing a carboxylic acid, 1 equivalent) and the E3 ligand-PEG16-OH (1.1 equivalents) in anhydrous DMF.
- Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).
- Stir the reaction at room temperature for 4-6 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.



- Dry the organic layer and concentrate under reduced pressure.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Experimental Workflow and Logical Relationships

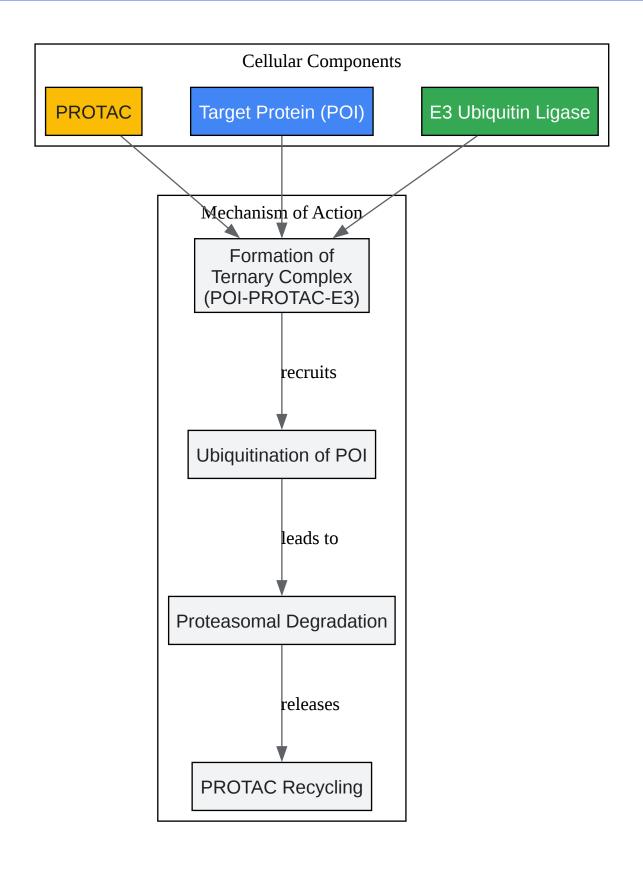
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of a PROTAC.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule.





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Caption: The catalytic mechanism of action for a PROTAC molecule.



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- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG16-alcohol: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032618#m-peg16-alcohol-structure-and-chemical-formula]

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